2-Chloro-6-(difluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO2/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYYFUJPHMTPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807261-07-9 | |
| Record name | 2-chloro-6-(difluoromethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Chloro-6-(difluoromethoxy)benzamide typically involves the reaction of 2-chloro-6-hydroxybenzamide with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the hydroxy group with the difluoromethoxy group, resulting in the formation of 2-Chloro-6-(difluoromethoxy)benzamide .
Chemical Reactions Analysis
2-Chloro-6-(difluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Chloro-6-(difluoromethoxy)benzamide serves as a crucial building block in the synthesis of more complex chemical entities. Its unique structure allows for the modification and development of derivatives that can exhibit varied chemical properties and biological activities.
Synthetic Pathways
The compound can be synthesized through various methods, often involving reactions with other chemical precursors. For example, it can be derived from the reaction of 2-chloro-6-fluorobenzamide with difluoromethoxy reagents under specific conditions. This versatility makes it a valuable intermediate in organic synthesis.
Biological Research
Enzyme Inhibition Studies
Research indicates that 2-Chloro-6-(difluoromethoxy)benzamide is effective in studies involving enzyme inhibition. It has been shown to interact with specific enzymes, potentially modulating their activity. For instance, it has been investigated for its role as an inhibitor of phosphodiesterase enzymes, which are crucial in various signaling pathways within cells .
Protein-Ligand Interactions
The compound is also used to study protein-ligand interactions, providing insights into how small molecules can influence biological functions at the molecular level. This is particularly relevant in drug discovery, where understanding these interactions can lead to the development of new therapeutic agents.
Medicinal Applications
Therapeutic Potential
There is ongoing research into the therapeutic properties of 2-Chloro-6-(difluoromethoxy)benzamide. Its potential as an inhibitor for specific targets makes it a candidate for drug development aimed at treating conditions related to enzyme dysregulation, such as inflammatory diseases .
Case Studies
- Inhibition Profiles : In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain phospholipases and phosphodiesterases, suggesting potential applications in treating diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their roles in inflammation and airway constriction .
- Dual Inhibitor Design : A recent study explored the design of dual inhibitors combining 2-Chloro-6-(difluoromethoxy)benzamide with other pharmacophores to enhance efficacy against multiple targets simultaneously. This approach aims to improve therapeutic outcomes in complex diseases such as cancer and neurodegenerative disorders .
Industrial Applications
Development of Specialty Chemicals
In industrial settings, 2-Chloro-6-(difluoromethoxy)benzamide is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating advanced materials and coatings that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzamide
- Structure : Replaces the difluoromethoxy group with a trifluoromethoxy (-OCF₃) moiety.
- Data : Melting point: 155–158°C ; CAS 916420-45-6 .
2-Chloro-6-(trifluoromethyl)benzamide
- Structure : Substitutes the difluoromethoxy group with a trifluoromethyl (-CF₃) group.
- Impact : The trifluoromethyl group provides stronger electron-withdrawing effects and greater steric bulk, which may improve target engagement but compromise solubility.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Lacks halogen substituents but includes a 3,4-dimethoxyphenethylamine moiety.
- Impact : Demonstrates moderate bioactivity (80% yield, mp 90°C) but lower selectivity due to the absence of halogen or fluorinated groups .
Compound 20 (SAR Study)
- Structure : Features dual methoxy and difluoromethoxy substituents on the benzamide core.
- Impact: Reported to exhibit enhanced SIK potency and selectivity over off-target kinases compared to mono-substituted analogs. The difluoromethoxy group specifically contributes to improved selectivity .
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula.
Selectivity and Target Engagement
- Difluoromethoxy vs. Trifluoromethoxy : The difluoromethoxy group in 2-Chloro-6-(difluoromethoxy)benzamide offers a balance between electron-withdrawing effects and metabolic stability, making it superior in SIK inhibition compared to trifluoromethoxy analogs, which may exhibit off-target binding due to excessive lipophilicity .
- Halogen vs. Methoxy : Chlorine at the 2-position enhances binding to hydrophobic kinase pockets, whereas methoxy groups (as in Rip-B) lack this specificity, leading to reduced target engagement .
Biological Activity
2-Chloro-6-(difluoromethoxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
2-Chloro-6-(difluoromethoxy)benzamide has the following chemical structure:
- Chemical Formula : CHClFNO
- Molecular Weight : 221.61 g/mol
The presence of a chloro group and a difluoromethoxy group significantly influences its chemical reactivity and biological interactions.
The biological activity of 2-Chloro-6-(difluoromethoxy)benzamide is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking substrate access. This inhibition can lead to various downstream biological effects depending on the specific enzyme involved.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown efficacy in inhibiting specific kinases, which are crucial in various signaling pathways. For example, it has been tested against BMPR2 (Bone Morphogenetic Protein Receptor Type 2), demonstrating selective inhibition that could be beneficial in treating conditions like pulmonary arterial hypertension .
- Protein-Ligand Interactions : It is utilized in studies assessing protein-ligand interactions, which are vital for understanding drug-receptor dynamics and optimizing therapeutic efficacy.
Biological Activity and Therapeutic Applications
Research indicates that 2-Chloro-6-(difluoromethoxy)benzamide exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, potentially through the inhibition of cancer-related kinases .
- Enzyme Modulation : The compound's ability to modulate enzyme activity makes it a candidate for further investigation in drug development aimed at various diseases, including metabolic disorders and cancers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Chloro-6-(difluoromethoxy)benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-methoxybenzamide | Methoxy group instead of difluoromethoxy | Moderate enzyme inhibition |
| 2-Chloro-6-(trifluoromethoxy)benzamide | Trifluoromethoxy group enhances stability | Higher potency against certain kinases |
| 2-Chloro-6-(fluoromethoxy)benzamide | Fluoromethoxy group | Variable activity compared to difluoromethoxy analog |
The difluoromethoxy group in 2-Chloro-6-(difluoromethoxy)benzamide may enhance its binding affinity and selectivity towards its biological targets compared to other analogs.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that 2-Chloro-6-(difluoromethoxy)benzamide effectively inhibited the activity of BMPR2 with an IC value in the low nanomolar range, indicating its potential as a therapeutic agent for conditions involving dysregulated BMP signaling .
- Pharmacological Profiling : In pharmacological assays, this compound was shown to selectively inhibit certain kinases while exhibiting minimal off-target effects, which is crucial for developing safer therapeutic agents .
- Toxicology Assessments : Toxicological evaluations have indicated a favorable safety profile for derivatives containing difluoromethoxy groups, suggesting lower risks of adverse effects compared to other halogenated compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-(difluoromethoxy)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of a benzene ring. A plausible route includes:
Starting Material : 2-Chloro-6-fluorobenzaldehyde (precursor), synthesized via oxidation of 2-chloro-6-fluorotoluene using hydrogen peroxide .
Functionalization : Introduction of difluoromethoxy groups via nucleophilic substitution or fluorination reactions. For example, replacing methoxy groups with difluoromethoxy moieties has been shown to enhance biological activity in related compounds .
Amidation : Conversion of the carboxylic acid derivative (e.g., via activation with thionyl chloride) to the benzamide using ammonia or amines.
- Optimization : Reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ for deprotonation) are critical. Monitor purity via HPLC or LC-MS.
Q. How is 2-Chloro-6-(difluoromethoxy)benzamide structurally characterized, and what analytical techniques are recommended?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹⁹F NMR to confirm difluoromethoxy substitution (δ ~ -80 to -90 ppm). ¹H NMR for aromatic protons (δ ~ 7.0–8.0 ppm, split patterns indicate substitution).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ or [M-H]⁻). NIST databases provide reference fragmentation patterns for related chloro-fluorobenzamides .
- X-ray Crystallography : Use SHELX programs for crystal structure refinement. SHELXL is robust for small-molecule resolution, particularly with halogenated compounds .
Q. What role do the chloro and difluoromethoxy substituents play in the compound’s chemical reactivity?
- Methodological Answer :
- Chloro Group : Enhances electrophilic aromatic substitution (directs reactions to meta/para positions) and increases lipophilicity.
- Difluoromethoxy Group : Improves metabolic stability compared to methoxy groups. The electron-withdrawing effect alters π-electron density, affecting binding to biological targets (e.g., enzymes) .
- Experimental Validation : Conduct Hammett analysis or DFT calculations to quantify substituent effects on reaction rates or electronic properties.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 2-Chloro-6-(difluoromethoxy)benzamide for kinase inhibition?
- Methodological Answer :
- Key Modifications :
- Approach : Synthesize analogs with varied substituents (e.g., replacing difluoromethoxy with trifluoromethyl) and assay against SIK isoforms. Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
Q. What computational strategies are effective in predicting the reactivity and stability of 2-Chloro-6-(difluoromethoxy)benzamide under physiological conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for hydrolytic stability.
- MD Simulations : Simulate solvation in water/lipid bilayers (e.g., GROMACS) to predict membrane permeability.
- pKa Prediction : Use software like MarvinSuite to estimate ionization states affecting bioavailability.
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Case Study : If one study reports antimicrobial activity while another shows no effect:
Replicate Conditions : Ensure identical strains, concentrations (e.g., 10–100 µM), and endpoints (e.g., MIC vs. IC₅₀).
Structural Verification : Confirm batch purity via elemental analysis and NMR.
Target Profiling : Use kinome-wide screening to identify off-target interactions that may explain discrepancies .
Q. What comparative analyses differentiate 2-Chloro-6-(difluoromethoxy)benzamide from its structural analogs?
- Methodological Answer :
- Key Comparisons :
| Analog | Structural Difference | Biological Impact |
|---|---|---|
| 2-Chloro-6-fluorobenzamide | Lacks difluoromethoxy | Lower SIK potency |
| Ethyl benzoate derivatives | Ester vs. amide | Reduced target binding |
| Source: Analog studies from medicinal chemistry databases |
- Method : Perform parallel assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions. Use PCA (principal component analysis) to cluster activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
